

(2-Bromoethoxy)cyclobutane: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: (2-Bromoethoxy)cyclobutane

CAS No.: 1248321-92-7

Cat. No.: B1527481

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This in-depth guide provides a comprehensive overview of **(2-Bromoethoxy)cyclobutane**, a versatile building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information, from fundamental properties to practical application and synthesis.

Core Identifiers and Physicochemical Properties

(2-Bromoethoxy)cyclobutane is a functionalized cycloalkane incorporating both a reactive bromine atom and an ether linkage. These features make it a valuable intermediate for introducing the cyclobutane motif into larger, more complex molecules.

Table 1: Key Identifiers and Properties of **(2-Bromoethoxy)cyclobutane**

Identifier	Value	Source
CAS Number	1248321-92-7	[1][2]
Molecular Formula	C6H11BrO	[3]
Molecular Weight	179.05 g/mol	[3]
IUPAC Name	2-(cyclobutoxy)ethyl bromide	N/A
SMILES	<chem>C1CC(C1)OCCBr</chem>	[3]
InChI Key	IOGJSQPKPOTIOR- UHFFFAOYSA-N	[3]

Synthesis of (2-Bromoethoxy)cyclobutane: A Practical Approach

The most direct and efficient method for the synthesis of **(2-Bromoethoxy)cyclobutane** is the Williamson ether synthesis.[4][5][6][7] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of cyclobutanol (sodium cyclobutoxide) acts as the nucleophile, attacking the electrophilic carbon of a 2-bromoethanol derivative.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of **(2-Bromoethoxy)cyclobutane**.

Materials:

- Cyclobutanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1,2-Dibromoethane
- Anhydrous tetrahydrofuran (THF)

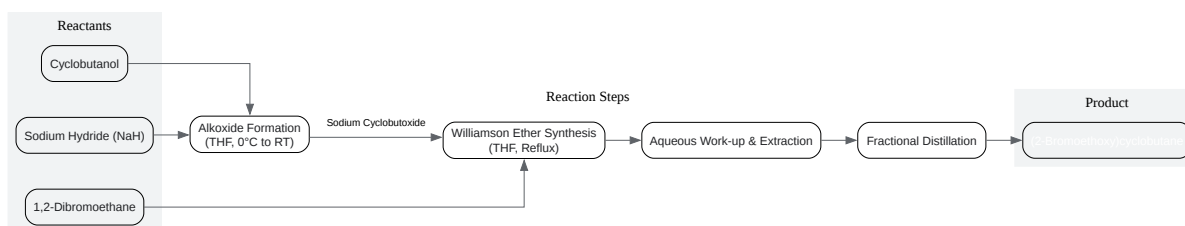
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Alkoxide Formation:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add cyclobutanol (1.0 eq) dissolved in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium cyclobutoxide.
- Ether Formation:
 - Dissolve 1,2-dibromoethane (1.5 eq) in anhydrous THF and add it to the dropping funnel.
 - Add the 1,2-dibromoethane solution dropwise to the stirred suspension of sodium cyclobutoxide over 30 minutes.
 - After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by fractional distillation under reduced pressure to yield pure **(2-Bromoethoxy)cyclobutane**.

Diagram 1: Synthetic Workflow for **(2-Bromoethoxy)cyclobutane**



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Caption: Workflow for the synthesis of **(2-Bromoethoxy)cyclobutane**.

Spectroscopic Characterization

The structural elucidation of **(2-Bromoethoxy)cyclobutane** relies on standard spectroscopic techniques. The following are the expected spectral features:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the methylene protons of the ethoxy group, and the methylene protons adjacent to the bromine atom. The cyclobutane protons will likely appear as a complex multiplet. The methylene protons adjacent to the ether oxygen will be downfield from typical alkane signals, and the methylene protons adjacent to the bromine atom will be the most deshielded.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carbons of the cyclobutane ring, the carbon of the methylene group attached to the oxygen, and the carbon of the methylene group attached to the bromine.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the cyclobutane and ethyl groups in the $2850\text{-}3000\text{ cm}^{-1}$ region.[8] A prominent C-O stretching band for the ether linkage is expected around 1100 cm^{-1} . The C-Br stretching vibration will appear in the fingerprint region, typically between $500\text{ and }600\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of a bromine radical and cleavage of the ether bond.

Reactivity and Applications in Drug Discovery

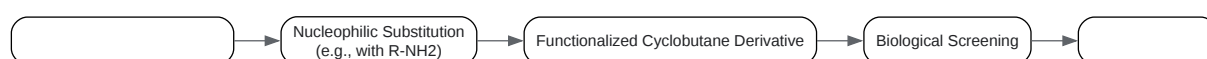
The synthetic utility of **(2-Bromoethoxy)cyclobutane** stems from its bifunctional nature. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of various functionalities. The ether linkage is generally stable under many reaction conditions.

The cyclobutane moiety itself is of increasing interest in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can serve as a non-planar bioisostere for aromatic rings or other functional groups.[2] This can lead to improved metabolic stability, enhanced binding affinity to biological targets, and a more favorable pharmacokinetic profile.[2] The introduction of a

cyclobutane scaffold can also provide a unique vector for orienting substituents in three-dimensional space, which is crucial for optimizing interactions with protein binding pockets.

(2-Bromoethoxy)cyclobutane can be envisioned as a key intermediate in the synthesis of novel drug candidates. For example, the bromo group can be displaced by amines, thiols, or other nucleophiles to generate a library of compounds for screening against various biological targets.

Diagram 2: Potential Application in Drug Discovery



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Caption: Application of **(2-Bromoethoxy)cyclobutane** in generating new chemical entities.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **(2-Bromoethoxy)cyclobutane** is not readily available, its handling should be guided by the safety precautions for related bromoalkanes and ethers.

- Hazard Statements: Based on analogous compounds, **(2-Bromoethoxy)cyclobutane** is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.
 - In case of contact, immediately flush the affected area with copious amounts of water.

- Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(2-Bromoethoxy)cyclobutane is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive bromine handle and a stable cyclobutane ether moiety allows for the facile introduction of this desirable scaffold into a wide range of molecules. The synthetic protocol outlined in this guide provides a practical route to this compound, and the discussion of its properties and potential applications should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. PubChemLite - \(2-bromoethoxy\)cyclobutane \(C6H11BrO\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- [4. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [5. byjus.com \[byjus.com\]](https://www.byjus.com)
- [6. Williamson Ether Synthesis - Chemistry Steps \[chemistrysteps.com\]](https://www.chemistrysteps.com)
- [7. Williamson ether synthesis - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://www.docbrown.info)
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